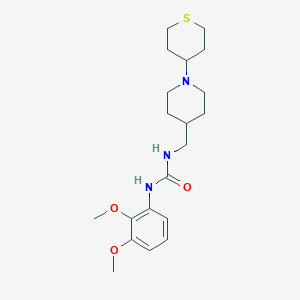

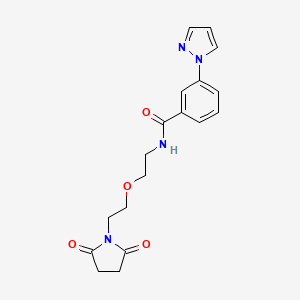

![molecular formula C13H11F3N2O3S B2493609 Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate CAS No. 625371-17-7](/img/structure/B2493609.png)

Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate" is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. While specific research directly addressing this compound was not identified, insights can be drawn from related studies focusing on sulfanyl-substituted pyridines and pyrrolidines, which share structural similarities or synthetic pathways that may apply to the synthesis and analysis of the target molecule.

Synthesis Analysis

The synthesis of related compounds often involves solvent-free interactions and autoclave conditions to facilitate transformations. For instance, solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines has been studied, revealing insights into the synthesis process that could be relevant to our target compound (Shtaitz et al., 2023). Moreover, the synthesis of pyridine-SF4-isoxazolines, connecting two heterocycles by a rodlike trans-SF4 linker, presents a viable approach to synthesizing compounds with complex molecular structures (Maruno et al., 2022).

Molecular Structure Analysis

X-Ray crystallography data often play a crucial role in confirming the structure of synthesized compounds. For example, compounds have been analyzed to confirm their crystal structure, showcasing the importance of such techniques in understanding the molecular arrangement (Shtaitz et al., 2023).

Chemical Reactions and Properties

Reactivity studies involving sulfanyl groups indicate that these groups can undergo transformations without altering their fundamental structure, a property that could be pertinent to the reactivity of our target molecule (Shtaitz et al., 2023). Additionally, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide to afford specific derivatives sheds light on the chemical reactivity and potential pathways for synthesizing related molecules (Castiñeiras et al., 2019).

Physical Properties Analysis

The study of related compounds' physical properties, such as their crystal phase changes and spin-crossover behaviors, provides insights into the physical characteristics that might be expected from "this compound" (Cook et al., 2015).

Chemical Properties Analysis

Exploring the chemical properties of similar compounds, such as their fluorescence emission and reactivity with active methylene compounds, can provide a foundation for understanding the chemical behavior of the target compound (Mizuyama et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

- Domino Reactions for Heterocyclic System Formation : Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate is involved in domino reactions leading to the synthesis of complex heterocyclic systems. For instance, derivatives of 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile, synthesized from reactions involving active methylene, nitrile, and hydroxyl groups, result in novel heterocyclic systems like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine (Bondarenko et al., 2016).

Fluorescence and Photophysical Properties

- Fluorescence Emission in Derivatives : Some derivatives of this compound, such as dialkyl 3-cyano-6-phenyl-2-oxo-2H-pyran-4-ylmalonates and alkyl 3-cyano-6-phenyl-2-oxo-2H-pyran-4-ylacetates, exhibit fluorescence emission. This characteristic makes them potential candidates for applications in photophysical studies and materials science (Mizuyama et al., 2008).

Coordination Chemistry

- Iron(II) Complexes : The compound is used in the synthesis of Iron(II) complexes with ligands like 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine. These complexes show interesting properties like spin-crossover and crystallographic phase changes, which are significant in the field of coordination chemistry and material science (Cook et al., 2015).

Mechanism of Action

Target of Action

The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine. It’s a common motif in biological molecules, drugs, and other organic compounds . The specific target would depend on the exact structure and functional groups of the compound.

Mode of Action

The trifluoromethyl group in the compound is a common motif in pharmaceuticals and agrochemicals, and it often contributes to the biological activity of the compound . The exact mode of action would depend on the specific target and the interactions between the compound and the target.

Biochemical Pathways

The compound might be involved in various biochemical pathways due to the presence of the pyridine ring and the trifluoromethyl group. The exact pathways would depend on the specific target and the biological context .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its chemical structure and the biological context. The trifluoromethyl group might enhance the metabolic stability and lipophilicity of the compound .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It might have various cellular and molecular effects based on its interactions with its target .

Action Environment

The action, efficacy, and stability of the compound might be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The trifluoromethyl group might enhance the stability of the compound .

properties

IUPAC Name |

methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3S/c1-7-3-10(13(14,15)16)9(5-17)12(18-7)22-6-8(19)4-11(20)21-2/h3H,4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJMUSSTRIOARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SCC(=O)CC(=O)OC)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

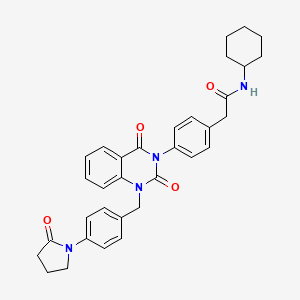

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)

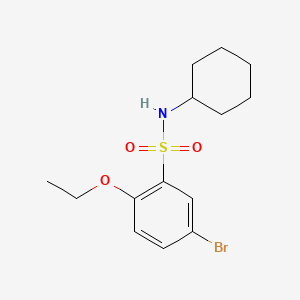

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)

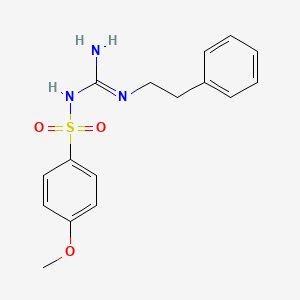

![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)

![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)

![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)

![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)

![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)